Trietazine-2-hydroxy

Descripción

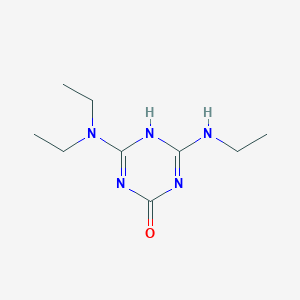

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-(diethylamino)-6-(ethylamino)-1H-1,3,5-triazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N5O/c1-4-10-7-11-8(13-9(15)12-7)14(5-2)6-3/h4-6H2,1-3H3,(H2,10,11,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLEPYYLPBFNICY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=O)N1)N(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Formation Pathways and Environmental Dynamics of Trietazine 2 Hydroxy

Hydrolytic Transformation Mechanisms Leading to Trietazine-2-hydroxy Formation

The conversion of Trietazine (B1683031) to this compound through hydrolysis is a fundamental chemical degradation process. It involves the substitution of the chlorine atom on the triazine ring with a hydroxyl group from a water molecule. This transformation is significant as it generally results in a reduction of the compound's herbicidal activity.

Acid-Catalyzed Hydrolysis Processes

The hydrolysis of chloro-s-triazines like Trietazine is notably accelerated in acidic conditions. The reaction mechanism is initiated by the protonation of a nitrogen atom within the triazine ring. This protonation enhances the electrophilic character of the carbon atom attached to the chlorine, making it more susceptible to a nucleophilic attack by water. The subsequent displacement of the chloride ion results in the formation of this compound. This acid-catalyzed pathway is a critical route for the abiotic degradation of Trietazine in acidic soils and water bodies.

Influence of pH on Hydrolytic Reaction Kinetics

The rate at which Trietazine hydrolyzes to this compound is profoundly dependent on the pH of the aqueous environment. The reaction proceeds at a much faster rate in acidic conditions compared to neutral or alkaline conditions. For instance, studies on the structurally similar herbicide atrazine (B1667683) have shown that its hydrolysis half-life can be dramatically reduced from years in neutral pH to mere days in acidic environments. While specific kinetic data for Trietazine is limited, a similar trend of enhanced degradation at low pH is expected.

Interactive Data Table: Illustrative Hydrolysis Half-life of Atrazine as an Analogue for Trietazine

| pH | Temperature (°C) | Half-life (days) |

| 3 | 25 | ~40 |

| 5 | 25 | ~200 |

| 7 | 25 | ~700 |

This table presents generalized data for atrazine to demonstrate the significant influence of pH on the hydrolysis rate of chlorotriazine herbicides. It is anticipated that Trietazine follows a similar kinetic profile.

Photolytic Degradation Pathways of Trietazine Precursors and Hydroxylated Analogues

Photolytic degradation, initiated by the absorption of sunlight, represents another major pathway for the transformation of Trietazine in the environment, leading to the formation of this compound and other degradation products. This process can occur directly, through the absorption of light by the Trietazine molecule itself, or indirectly, mediated by other light-absorbing substances.

Direct Photolysis Mechanisms

Direct photolysis involves the absorption of ultraviolet (UV) radiation from sunlight by the Trietazine molecule. This absorption of energy can excite the molecule to a higher energy state, potentially leading to the cleavage of the carbon-chlorine bond. The resulting triazinyl radical can then react with water to form this compound. The efficiency of this process is described by the quantum yield, which quantifies the number of molecules that undergo a specific reaction for each photon absorbed.

Indirect Photolysis Involving Hydroxyl Radicals

In many natural aquatic systems, indirect photolysis is the dominant degradation pathway for many organic compounds, including Trietazine. This process is driven by the presence of photosensitizing substances in the water, such as dissolved organic matter (DOM) and nitrate ions. When these substances absorb sunlight, they can generate highly reactive chemical species, most notably the hydroxyl radical (•OH). The hydroxyl radical is a potent oxidant that can readily react with Trietazine, initiating a series of reactions that can lead to the formation of this compound. Computational studies on the parent s-triazine molecule suggest that hydroxyl radical attack can lead to the formation of hydroxylated triazines. nih.gov

Biotransformation Processes in Environmental Compartments

The environmental fate of this compound, a hydroxylated metabolite of the s-triazine herbicide trietazine, is predominantly governed by microbial biotransformation processes. These processes are crucial in determining the persistence and potential impact of this compound in soil and aquatic ecosystems. The biotransformation of this compound involves a series of enzymatic reactions carried out by diverse microbial populations, leading to the breakdown of the triazine ring structure.

Microbial Degradation Mechanisms

The microbial degradation of s-triazine herbicides, including the parent compound trietazine, and its hydroxylated metabolites like this compound, is a well-documented phenomenon. This process is primarily initiated by an enzymatic hydroxylation step, followed by further degradation of the resulting hydroxy-s-triazine.

The formation of this compound is a critical initial step in the microbial degradation of the parent herbicide, trietazine. This reaction involves the replacement of a chlorine atom on the s-triazine ring with a hydroxyl group. This hydrolytic dechlorination is catalyzed by specific enzymes found in various soil microorganisms. Two key enzymes responsible for this transformation in the analogous and widely studied herbicide, atrazine, are atrazine chlorohydrolase (AtzA) and triazine hydrolase (TrzN). researchgate.net It is highly probable that similar enzymes are involved in the hydroxylation of trietazine.

The AtzA enzyme, found in Gram-negative bacteria such as Pseudomonas sp. ADP, exhibits a narrow substrate specificity, primarily acting on atrazine and its close analogs. researchgate.net In contrast, TrzN, identified in Gram-positive bacteria like Nocardioides sp., has a broader substrate range and can hydrolyze various s-triazine compounds. researchgate.net The enzymatic conversion of the parent chlorinated s-triazine to its hydroxylated form is a detoxification step, as the resulting hydroxy-s-triazines are generally less toxic and less mobile in the environment. nih.gov

Table 1: Key Enzymes in the Initial Hydroxylation of s-Triazines

| Enzyme | Gene | Bacterial Source (Example) | Substrate Specificity |

| Atrazine Chlorohydrolase | atzA | Pseudomonas sp. ADP | Narrow |

| Triazine Hydrolase | trzN | Nocardioides sp. | Broad |

Following the initial hydroxylation, the subsequent degradation of this compound involves the cleavage of the s-triazine ring. This critical step is carried out by a series of enzymes belonging to the amidohydrolase superfamily. nih.govmdpi.comasm.org These enzymes catalyze the hydrolytic cleavage of C-N bonds within the triazine ring, leading to its eventual mineralization.

In the well-characterized atrazine degradation pathway, the enzymes AtzB and AtzC, both members of the amidohydrolase superfamily, sequentially remove the ethylamino and isopropylamino side chains from hydroxyatrazine. acs.org It is expected that analogous enzymatic reactions are responsible for the removal of the diethylamino and ethylamino groups from this compound. The final step in the upper pathway is the conversion of the resulting intermediate to cyanuric acid.

Cyanuric acid is then further metabolized by another amidohydrolase, cyanuric acid amidohydrolase (AtzD), which opens the triazine ring to form biuret. nih.gov Subsequent enzymatic action by biuret hydrolase (AtzE) and allophanate hydrolase (AtzF) completes the mineralization process, yielding ammonia and carbon dioxide. ejbiotechnology.info

The genetic basis for the microbial degradation of s-triazines is often located on catabolic plasmids. nih.govacs.org In Pseudomonas sp. ADP, the genes encoding the enzymes for atrazine degradation (atzA, atzB, atzC, atzD, atzE, and atzF) are found on a large, self-transmissible plasmid known as pADP-1. acs.org The organization of these genes into operons facilitates their regulation and transfer between different bacterial species.

The widespread presence of highly conserved atz genes in geographically distinct bacterial populations suggests a recent and global dissemination of these catabolic capabilities. nih.gov This horizontal gene transfer is a key factor in the adaptation of microbial communities to the presence of s-triazine herbicides in the environment. The presence of these genes on plasmids allows for rapid evolution and spread of the degradation pathways within microbial consortia. nih.gov

Influence of Environmental Factors on Biotransformation Kinetics

The rate and extent of this compound biotransformation are significantly influenced by various environmental factors. These factors can directly affect the metabolic activity of the degrading microorganisms and the bioavailability of the compound.

The composition and density of the soil microbial community are paramount to the biotransformation of this compound. Soils with a history of s-triazine application often exhibit enhanced degradation rates due to the enrichment of microbial populations capable of utilizing these compounds as a nitrogen or carbon source. nih.gov The introduction of s-triazines can lead to shifts in the microbial community structure, favoring the growth of species that possess the necessary catabolic genes. nih.gov

Table 2: Factors Influencing Soil Microbial Population Dynamics in Triazine Degradation

| Factor | Influence on Microbial Populations |

| History of s-triazine application | Enriches for degrading microorganisms. |

| Soil pH | Affects microbial activity and enzyme function. nih.gov |

| Organic matter content | Can serve as a co-metabolite and support microbial growth. |

| Nutrient availability | Nitrogen and phosphorus levels can limit microbial growth. |

| Soil moisture and temperature | Directly impact microbial metabolic rates. ijoear.com |

Soil Moisture and Temperature Effects

The formation of this compound, a metabolite of the herbicide Trietazine, is significantly influenced by soil moisture and temperature. These environmental factors primarily affect the rate of hydrolysis of the parent compound, Trietazine, which leads to the formation of this compound.

Soil Moisture: The availability of water in the soil is a critical factor for the hydrolysis of Trietazine. Increased soil moisture generally enhances the rate of chemical and microbial degradation of s-triazine herbicides. Water molecules act as a reactant in the hydrolysis process, where the chlorine atom on the triazine ring is replaced by a hydroxyl group (-OH) to form this compound. In drier soil conditions, the rate of hydrolysis is typically slower due to the limited availability of water to facilitate the reaction. Research on the related compound, atrazine, has shown that its degradation is enhanced at higher soil moisture levels. rsc.org For instance, the half-life of atrazine was found to be lower (meaning faster degradation) at high soil moisture contents. rsc.org This suggests that the formation of its hydroxylated metabolite, hydroxyatrazine, would be favored under such conditions. A similar trend can be expected for the formation of this compound from Trietazine.

Temperature: Temperature plays a crucial role in the kinetics of chemical reactions, including the hydrolysis of Trietazine. As with most chemical processes, an increase in temperature generally leads to an increased rate of reaction. Therefore, higher soil temperatures accelerate the degradation of Trietazine and, consequently, the formation of this compound. The rate of microbial degradation of s-triazines also generally increases with temperature, up to an optimal point for the specific microbial populations involved. Studies on atrazine have demonstrated that its degradation is sensitive to temperature. who.int For example, the degradation of atrazine by various bacterial strains has been shown to be optimal within a specific temperature range, often between 30-40°C. tandfonline.com

The interplay between soil moisture and temperature is also important. Optimal conditions for the formation of this compound would likely involve a combination of high soil moisture and warm temperatures, which favor both chemical hydrolysis and microbial activity.

Table 1: Influence of Soil Moisture and Temperature on the Formation of Hydroxy-Triazine Metabolites (Analogous Data)

| Environmental Factor | Condition | Expected Impact on this compound Formation | Rationale |

| Soil Moisture | Low | Slow formation rate | Limited water availability for hydrolysis. |

| High | Accelerated formation rate | Increased availability of water for chemical and microbial hydrolysis. rsc.org | |

| Temperature | Low | Slow formation rate | Reduced kinetic energy for chemical reactions and lower microbial activity. |

| High | Accelerated formation rate | Increased reaction rates for hydrolysis and enhanced microbial metabolism. tandfonline.com | |

| Combined Effect | Low Moisture, Low Temp. | Very slow formation rate | Both factors are limiting for degradation processes. |

| High Moisture, High Temp. | Optimal formation rate | Favorable conditions for both chemical hydrolysis and microbial activity. |

Note: This table is based on general principles of chemical kinetics and findings for the closely related compound, hydroxyatrazine, due to the limited availability of specific data for this compound.

Organic Carbon Content and Soil pH

The formation of this compound is also intricately linked to the physicochemical properties of the soil, particularly its organic carbon content and pH. These factors can influence the degradation pathways of the parent compound, Trietazine, and the subsequent formation of its hydroxylated metabolite.

Organic Carbon Content: Soil organic matter, which is rich in organic carbon, can significantly impact the fate of triazine herbicides. The surfaces of organic matter can act as catalysts for the hydrolysis of triazines. The functional groups present in humic and fulvic acids, which are major components of soil organic matter, can facilitate the replacement of the chlorine atom with a hydroxyl group. Research on atrazine has shown that its hydrolysis to hydroxyatrazine is enhanced by sorption to soil colloids, including organic matter. dss.go.th Soils with higher organic carbon content tend to have a greater capacity for adsorbing Trietazine, which can increase the likelihood of its hydrolysis to this compound. usgs.gov

Soil pH: The pH of the soil is a master variable that controls many chemical and biological processes, including the degradation of triazine herbicides. The rate of chemical hydrolysis of s-triazines is known to be pH-dependent. Generally, hydrolysis is enhanced under both acidic and alkaline conditions, with the reaction being slowest at a neutral pH. For atrazine, hydrolysis is promoted by extremes in pH. dss.go.th Under acidic conditions (low pH), the triazine ring can be protonated, making it more susceptible to nucleophilic attack by water, leading to the formation of the hydroxy metabolite. Conversely, at high pH, base-catalyzed hydrolysis can occur. Therefore, the formation of this compound from Trietazine is expected to be more rapid in soils with either low or high pH compared to neutral soils.

The interaction between organic carbon content and soil pH is also a key consideration. For instance, the catalytic effect of organic matter on hydrolysis may be more pronounced at certain pH levels where the functional groups on the organic matter are in a more reactive state.

Table 2: Influence of Organic Carbon and Soil pH on the Formation of Hydroxy-Triazine Metabolites (Analogous Data)

| Soil Property | Condition | Expected Impact on this compound Formation | Rationale |

| Organic Carbon | Low | Slower formation rate | Reduced catalytic surfaces for hydrolysis. |

| High | Accelerated formation rate | Increased sorption and catalytic hydrolysis on organic matter surfaces. dss.go.thusgs.gov | |

| Soil pH | Acidic (Low pH) | Accelerated formation rate | Acid-catalyzed hydrolysis of the parent triazine. dss.go.th |

| Neutral (pH ~7) | Slower formation rate | Hydrolysis reaction is generally at its minimum rate. | |

| Alkaline (High pH) | Accelerated formation rate | Base-catalyzed hydrolysis of the parent triazine. |

Note: This table is based on established principles of triazine herbicide chemistry and findings for the analogous compound, hydroxyatrazine, due to a lack of specific data for this compound.

Environmental Mobility and Distribution in Aquatic and Terrestrial Systems

The environmental mobility and distribution of this compound are governed by its interactions with soil and water, which determine its potential to move within and between terrestrial and aquatic systems.

Sorption and Desorption Dynamics in Soils

The extent to which this compound is mobile in the soil environment is largely controlled by its sorption and desorption characteristics. Sorption refers to the binding of the compound to soil particles, while desorption is the release of the sorbed compound back into the soil solution.

Sorption: Hydroxylated metabolites of triazine herbicides, such as this compound, generally exhibit stronger sorption to soil components compared to their parent compounds. The hydroxyl group is more polar than the chlorine atom it replaces, which can lead to stronger interactions with soil organic matter and clay minerals through mechanisms like hydrogen bonding. Studies on hydroxyatrazine have consistently shown that it is much more strongly sorbed to soil than atrazine. dss.go.th The sorption of hydroxyatrazine is influenced by soil properties such as organic matter content, clay content, and pH. usgs.gov Higher organic matter and clay content provide more binding sites, leading to increased sorption. The sorption of hydroxyatrazine has been shown to be pH-dependent, with increased adsorption at lower pH values. sdstate.edu

Desorption: The desorption of this compound from soil particles determines its availability for transport in the soil solution. Due to its strong sorption, the desorption of hydroxylated triazine metabolites is often limited, a phenomenon known as hysteresis. This means that the compound is not easily released back into the soil solution once it is sorbed. The limited desorption of hydroxyatrazine contributes to its persistence in the soil. mdpi.com

Table 3: Sorption and Desorption Characteristics of Hydroxy-Triazine Metabolites (Analogous Data for Hydroxyatrazine)

| Parameter | Value Range | Soil Conditions | Implication for this compound |

| Freundlich Adsorption Coefficient (Kf) | 25 - 58 L/kg | Silt loam soils with pH 4.0-6.1 | Strong sorption to soil, limiting mobility. sdstate.edu |

| Organic Carbon-Normalized Adsorption Coefficient (Koc) | log Koc: 2.25 - 4.1 | Various soil types | High affinity for soil organic matter. dss.go.th |

| Desorption | Hysteresis observed | Silt loam soils | Limited release back into the soil solution, indicating low mobility. sdstate.edu |

Note: The data presented are for hydroxyatrazine and serve as an analogue for this compound due to the absence of specific data for the latter.

Leaching Potential in Groundwater Systems

The potential for a chemical to leach through the soil profile and contaminate groundwater is a significant environmental concern. The leaching potential of this compound is determined by its persistence and mobility in the soil.

Due to its strong sorption to soil particles and limited desorption, this compound is generally considered to have a low leaching potential. The strong binding to soil organic matter and clay minerals restricts its movement downwards with percolating water. While parent triazine herbicides can be mobile in some soil types, their hydroxylated metabolites are significantly less so. However, under certain conditions, such as in sandy soils with low organic matter content or under preferential flow pathways, some movement of this compound may occur. The persistence of this metabolite in the soil means that even slow leaching over long periods could potentially lead to groundwater contamination, although this is generally considered less of a risk compared to the parent compound. Studies on other triazine degradation products have shown that they can be more mobile than their parent compounds in some cases, but this is less likely for the strongly sorbed hydroxylated metabolites. researchgate.net

Transport in Surface Water Bodies

This compound can be transported from agricultural fields to surface water bodies, such as rivers and streams, primarily through surface runoff and erosion.

Surface Runoff: During rainfall or irrigation events, water that does not infiltrate the soil can run off the surface, carrying dissolved chemicals and soil particles with it. While this compound has low water solubility, it can be transported in the dissolved phase in runoff water. However, due to its strong sorption to soil, a significant portion of its transport is expected to be associated with eroded soil particles.

Erosion: The movement of soil particles by water or wind can transport sorbed chemicals. Since this compound is strongly bound to soil, erosion can be a major pathway for its entry into surface water bodies. Once in the aquatic environment, the sorbed this compound can be deposited in the sediment or potentially be released back into the water column over time. The concentration of hydroxylated atrazine degradation products has been found to be considerable in soils and sediments of agricultural watersheds. usgs.gov The transport of herbicides in surface runoff is a well-documented phenomenon, with losses being highest shortly after application and during significant rainfall events. epa.govnih.gov

Advanced Analytical Methodologies for Trietazine 2 Hydroxy Characterization and Quantification

Mass Spectrometry (MS) Based Identification and Quantification

Mass spectrometry, particularly when coupled with a separation technique like liquid chromatography (LC), is an indispensable tool for the unequivocal identification and sensitive quantification of herbicide metabolites.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for the trace-level analysis of pesticides and their metabolites in complex matrices. nih.govusgs.gov This method offers high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. For the analysis of Trietazine-2-hydroxy, a triple quadrupole mass spectrometer would be operated in multiple reaction monitoring (MRM) mode.

Illustrative LC-MS/MS Parameters for Triazine Metabolite Analysis

| Parameter | Typical Conditions | Reference |

| Chromatography | Ultra-Fast Liquid Chromatography (UFLC) | usgs.gov |

| Ionization | Electrospray Ionization (ESI), Positive Mode | usgs.gov |

| Mass Spectrometer | Triple Quadrupole | usgs.gov |

| Mode | Multiple Reaction Monitoring (MRM) | usgs.gov |

| LOQ Range | 0.5–25 µg/kg (for a range of triazine metabolites) | usgs.gov |

High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap-based systems, provides highly accurate mass measurements, enabling the determination of the elemental composition of analytes and their fragments. This capability is invaluable for the identification of unknown metabolites and for providing a high degree of confidence in the identification of known compounds like this compound.

HRMS can be used for non-target screening to identify a wide range of transformation products of pesticides in environmental and biological samples. mdpi.com The accurate mass data allows for the differentiation of isobaric interferences from the analyte of interest, which is a significant advantage in complex matrices. For instance, LC-TOF-MS has been used to identify pesticide degradation products in food by correlating the fragmentation of the parent compound with potential degradation products. ual.es

Electrospray ionization (ESI) is the most common ionization technique for coupling liquid chromatography with mass spectrometry for the analysis of polar compounds such as this compound. nih.govresearchgate.net ESI is a soft ionization technique that typically produces protonated molecules [M+H]⁺ with minimal in-source fragmentation, which is ideal for molecular weight determination and for selecting the precursor ion in MS/MS experiments.

The fragmentation pathways of triazine herbicides and their metabolites have been studied using ESI-MS/MS. researchgate.net For hydroxylated triazines, the fragmentation patterns can provide structural information. While a detailed fragmentation spectrum for this compound is not published, studies on similar compounds, such as hydroxyterbuthylazine, show characteristic losses of alkyl side chains and fragmentation of the triazine ring, which can be used to propose fragmentation pathways for this compound. nih.gov A study on triazine herbicides using ESI-MS showed that collision-activated dissociation can be used to obtain characteristic fingerprint patterns for identification. researchgate.net

Collision-Induced Dissociation (CID) for Structural Elucidation

Collision-Induced Dissociation (CID), also referred to as Collisionally Activated Dissociation (CAD), is a fundamental tandem mass spectrometry (MS/MS) technique employed for the structural elucidation of ions in the gas phase. wikipedia.orgnih.gov This method involves the fragmentation of a selected precursor ion through collisions with neutral gas molecules, such as helium, nitrogen, or argon. wikipedia.org The kinetic energy of the precursor ion is increased by applying an electrical potential, and upon collision, this kinetic energy is converted into internal energy, leading to bond cleavage and the formation of smaller fragment ions. wikipedia.org These resulting fragment ions are then analyzed to provide structural information about the original molecule.

The fragmentation patterns observed in CID are highly dependent on the collision energy. Low-energy CID, typically conducted at kinetic energies below 1 keV, is very efficient for fragmenting precursor ions. wikipedia.org At very low collision energies, ion structure rearrangements are more likely, while an increase in kinetic energy favors direct bond cleavage. wikipedia.org In contrast, higher-energy collisional dissociation (HCD), a technique often used with Orbitrap mass spectrometers, involves fragmentation external to the ion trap. wikipedia.org

The fragmentation pathways of s-triazine compounds, including hydroxy derivatives, have been studied using CID. The mass spectra of 6-substituted-2,4-bis-(m-aminoanilino)-s-triazines are characterized by intense molecular ions and strong [M-H]+ peaks, with fragment ions that are indicative of the arylamino and C-6 substituents. capes.gov.br For protonated triazine molecules, controlled collision-activated dissociation has been used to establish characteristic fragmentation patterns. researchgate.net For instance, the fragmentation of atrazine (B1667683) and its metabolites, such as desethylatrazine (DEA) and desisopropylatrazine (DIA), when conjugated with glutathione, shows a characteristic neutral loss of pyroglutamic acid (129 Da). researchgate.net

The structural information obtained from CID is crucial for identifying and confirming the presence of compounds like this compound in various samples. While specific CID fragmentation data for this compound is not extensively detailed in the provided search results, the general principles and findings for related triazine compounds provide a strong basis for its analysis. The fragmentation patterns would be expected to involve characteristic losses related to its alkylamino side chains and the hydroxyl group, allowing for its specific detection and structural confirmation.

Sample Preparation and Extraction Techniques for Complex Matrices

The accurate quantification of this compound in complex matrices such as environmental and biological samples necessitates robust sample preparation and extraction techniques. These methods are crucial for removing interfering substances and concentrating the analyte to a level suitable for instrumental analysis.

Solid Phase Extraction (SPE) Methods

Solid Phase Extraction (SPE) is a widely utilized technique for the pre-concentration and cleanup of triazine herbicides and their metabolites from aqueous samples. oup.com It offers several advantages over traditional liquid-liquid extraction (LLE), including reduced solvent consumption and the availability of a variety of sorbent materials. oup.com

C18 and Graphitized Carbon-Black Cartridges

C18 (Octadecyl) cartridges are a common choice for the reversed-phase SPE of non-polar to moderately polar compounds. caymanchem.comphenomenex.com These silica-based sorbents with a C18 stationary phase effectively retain hydrophobic molecules from aqueous matrices. phenomenex.com The general procedure for using C18 cartridges involves conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the analyte with an appropriate organic solvent. phenomenex.comcornell.edu For triazine analysis, C18 cartridges have been successfully used to extract these compounds from water samples. oup.com

Graphitized Carbon Black (GCB) is a non-porous adsorbent with a strong affinity for organic compounds, particularly those with planar structures like triazines. researchgate.netacs.org GCB is hydrophobic and is particularly effective for trapping organic compounds from water, even under high humidity conditions. researchgate.net It has been demonstrated to have a strong adsorption capacity for pesticides with hexagonal structures. researchgate.net GCB cartridges have been effectively used for the solid-phase extraction of polar pesticides, including hydroxy-s-triazines, from water samples. acs.orgresearchgate.net A method using GCB cartridges followed by derivatization has been developed for the analysis of atrazine and its degradation products, including hydroxyatrazine, in water. researchgate.net

| Sorbent | Matrix | Analytes | Key Findings |

| C18 | Water | Triazines (simazine, atrazine, propazine) | Effective for pre-concentration, with recoveries influenced by sample volume. oup.com |

| Graphitized Carbon Black | Water | Polar pesticides, including hydroxy-s-triazines | Strong retention of polar pesticides, enabling their monitoring in water. acs.org |

| Graphitized Carbon Black | Water | Atrazine and its degradation products (including hydroxyatrazine) | Successful extraction followed by derivatization for GC-MS analysis. researchgate.net |

Cation-Exchange (SCX) SPE

Strong Cation-Exchange (SCX) SPE is a valuable technique for extracting basic compounds that are positively charged at an appropriate pH. specartridge.comphenomenex.com The stationary phase of an SCX cartridge contains negatively charged functional groups, such as sulfonic acid, which retain cationic analytes. specartridge.comsilicycle.com The retention mechanism is based on the electrostatic interaction between the charged analyte and the sorbent. silicycle.com By adjusting the pH of the elution solvent to neutralize the charge on the analyte or the sorbent, the retained compound can be effectively eluted. specartridge.com

This method is particularly useful for the isolation of basic compounds like amines. phenomenex.comsilicycle.com Given that this compound contains secondary amine groups, it can be protonated under acidic conditions, making it amenable to extraction by SCX-SPE. A method for the determination of triazine herbicides and their degradation products in soil involved a cleanup step using a cation-exchange resin. researchgate.net Mixed-mode sorbents that combine cation-exchange and reversed-phase properties, such as C8/SCX, can also be employed to enhance selectivity. biocomma.com

| Sorbent | Mechanism | Target Analytes | Application Example |

| SCX | Strong Cation Exchange | Basic compounds, amines. specartridge.comphenomenex.com | Cleanup of hydroxy-s-triazines from soil extracts. researchgate.net |

| C8/SCX | Mixed-Mode (Reversed-Phase and Strong Cation Exchange) | Basic compounds. biocomma.com | Detection of various basic drugs and their metabolites. biocomma.com |

Advanced Microextraction Techniques (e.g., Single-Drop Microextraction)

In recent years, various microextraction techniques have emerged as simple, rapid, and environmentally friendly alternatives to conventional extraction methods. nih.gov These techniques minimize the use of organic solvents and can provide high enrichment factors.

Single-Drop Microextraction (SDME) is a form of liquid-phase microextraction (LPME) where a microdrop of an organic solvent is suspended in an aqueous sample. tandfonline.com The analytes partition from the aqueous phase into the organic microdrop. After a set extraction time, the microdrop is retracted and injected into a chromatographic system for analysis. tandfonline.com This technique has been successfully applied to the determination of triazine herbicides in aqueous samples, demonstrating good enrichment factors and low detection limits. tandfonline.com

Another related technique is Dispersive Liquid-Liquid Microextraction (DLLME) , where a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, forming a cloudy solution of fine droplets. nih.govnih.gov This large surface area facilitates rapid extraction of the analytes into the extraction solvent. nih.gov After centrifugation, the sedimented phase is collected for analysis. DLLME has been effectively used for the determination of triazine herbicides in water and soil samples. nih.govoup.com

| Technique | Principle | Analytes | Key Findings |

| Single-Drop Microextraction (SDME) | Liquid-phase microextraction into a single solvent drop. tandfonline.com | Triazine herbicides | Achieved enrichment factors of 33.0–72.6 and detection limits of 0.03–0.10 μg/L. tandfonline.com |

| Dispersive Liquid-Liquid Microextraction (DLLME) | Rapid partitioning into fine droplets of an extraction solvent dispersed in the sample. nih.govnih.gov | Triazine herbicides | High enrichment factors (183-221) and low detection limits (0.05-0.1 ng/mL for water). nih.gov |

Chemical Derivatization Strategies for Enhanced Analysis

Chemical derivatization is often employed in gas chromatography (GC) to improve the volatility, thermal stability, and chromatographic behavior of polar analytes. jfda-online.comgcms.cz For compounds containing active hydrogens, such as the hydroxyl and secondary amine groups in this compound, derivatization is often a necessary step for successful GC analysis. researchgate.net

The primary goals of derivatization include:

Increasing volatility. jfda-online.com

Improving stability. jfda-online.com

Enhancing chromatographic properties and separation. jfda-online.com

Improving detector response. gcms.cz

Common derivatization reactions include silylation, acylation, and alkylation. researchgate.net For hydroxy-s-triazines, methylation with diazomethane (B1218177) to convert them to their more volatile methoxy (B1213986) derivatives has been reported for GC analysis. researchgate.net Another approach involves silylation, where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) group. gcms.cz For instance, N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) has been used to derivatize atrazine and its degradation products, including hydroxyatrazine, for GC-MS analysis. researchgate.net The choice of derivatizing reagent depends on the specific functional groups present in the analyte. gcms.cz

| Derivatization Reagent | Analyte Functional Group | Purpose | Example Application |

| Diazomethane | Hydroxyl groups | Methylation to increase volatility for GC analysis. | Determination of hydroxy-s-triazines in soil. researchgate.net |

| MTBSTFA | Hydroxyl and amine groups | Silylation to increase volatility and improve chromatographic performance for GC-MS. | Analysis of atrazine and its degradation products in water. researchgate.net |

| Trimethylsilylating (TMS) agents | Hydroxyl groups | Silylation to increase derivatization yield for GC/MS analysis. nih.gov | Detection of estrogenic chemicals with multiple hydroxyl groups. nih.gov |

Methylation with Diazomethane

Methylation is a type of alkylation reaction used to derivatize compounds with active hydrogen atoms. researchgate.net Diazomethane (CH₂N₂) is a potent methylating agent that reacts swiftly and quantitatively with carboxylic acids and, under certain conditions, with phenolic hydroxyl groups to form methyl esters and methyl ethers, respectively. wordpress.comnih.gov The reaction with a hydroxyl group, such as the one present in this compound, replaces the active hydrogen with a methyl group. This conversion into its methoxy derivative significantly increases the compound's volatility, which is a prerequisite for GC analysis. researchgate.net

The primary advantage of using diazomethane is the clean and rapid nature of the reaction, often proceeding to completion and yielding few by-products when handled correctly. wordpress.comnih.gov However, diazomethane is also highly toxic and explosive, necessitating careful preparation and handling procedures. wordpress.comnih.gov The derivatization process allows the otherwise non-volatile this compound to be readily separated and detected using GC-based systems, such as those coupled with mass spectrometry (MS) for definitive identification. wordpress.com

Silylation (e.g., N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide)

Silylation is another common and versatile derivatization technique where an active hydrogen is replaced by a silyl (B83357) group, typically a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. researchgate.netidc-online.com For hydroxyl-containing compounds like this compound, silylation is highly effective. idc-online.com

A particularly robust silylating agent is N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA). sigmaaldrich.comcovachem.com This reagent reacts with hydroxyl groups to form TBDMS ethers. covachem.com These derivatives are significantly more stable than their TMS counterparts, showing about 10,000 times greater stability against hydrolysis. covachem.com This enhanced stability reduces the degradation of the analyte during sample preparation and analysis, leading to more reliable and reproducible results. idc-online.com The reaction with MTBSTFA renders this compound more volatile and less polar, improving its chromatographic behavior on GC columns. covachem.com

Table 1: Properties of Silylating Reagent MTBSTFA

| Property | Value | Reference |

|---|---|---|

| Full Name | N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide | nih.gov |

| Synonym | MTBSTFA | sigmaaldrich.com |

| Molecular Formula | C₉H₁₈F₃NOSi | nih.gov |

| Molecular Weight | 241.33 g/mol | nih.gov |

| Boiling Point | 172-175 °C | sigmaaldrich.com |

| Density | 1.036 g/mL at 25 °C | sigmaaldrich.com |

| Reaction Target | -OH, -COOH, -NH, -SH groups | covachem.com |

| Key Advantage | Forms highly stable tert-butyldimethylsilyl (TBDMS) derivatives | covachem.com |

Immunoassay Techniques for Screening (e.g., ELISA)

Immunoassays are biochemical tests that measure the presence or concentration of a substance through the use of an antibody or antigen. analyticaltoxicology.com Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunoassay format for screening environmental and biological samples for contaminants like herbicides and their metabolites. nih.gov These tests are valued for their high sensitivity, potential for high throughput, and relatively low cost, making them excellent screening tools. nih.gov

For triazine herbicides, immunoassays are typically designed in a competitive format. epa.gov In this setup, the analyte in the sample (e.g., this compound) competes with a labeled enzyme-herbicide conjugate for a limited number of binding sites on an antibody that is immobilized on a solid surface, such as a microtiter plate. epa.gov The signal produced is inversely proportional to the concentration of the analyte in the sample. analyticaltoxicology.com

A key characteristic of immunoassays is cross-reactivity, where the antibody can bind to structurally related compounds in addition to the primary target analyte. analyticaltoxicology.comepa.gov While an ELISA may be developed with high specificity for a parent compound like atrazine or simazine (B1681756), the antibodies often exhibit significant cross-reactivity with other triazines, including their metabolites. nih.gov This "generic" nature means that an immunoassay designed for triazines can detect a range of related compounds, providing a total triazine concentration rather than identifying individual molecules. nih.govepa.gov Therefore, ELISA serves as a valuable preliminary screening method to quickly identify samples that may contain triazine compounds, including metabolites like this compound, which would then require confirmation by a more specific technique like GC-MS or LC-MS. analyticaltoxicology.com

Method Validation and Quality Assurance in this compound Analysis

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. It is a critical component of quality assurance, ensuring the reliability, reproducibility, and accuracy of analytical data.

Linearity and Calibration Range Studies

Linearity demonstrates that the analytical method produces results that are directly proportional to the concentration of the analyte in the sample. This is established by analyzing a series of standards of known concentrations to construct a calibration curve. The calibration range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be accurate, precise, and linear. For the analysis of derivatized herbicides, methods can demonstrate excellent linearity over several orders of magnitude. researchgate.net For instance, a validated method for acidic herbicides showed linearity over more than five orders of magnitude, which is crucial for quantifying analytes that may be present at vastly different concentrations in various samples. researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ) Determination

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise but not necessarily quantified with acceptable precision. The Limit of Quantification (LOQ) is the lowest concentration that can be measured with a defined level of precision and accuracy. These parameters are fundamental for determining the sensitivity of an analytical method. For triazine analysis, these limits can be very low. An automated immunoassay for simazine reported a detection limit of 1.3 ng/L. nih.gov A validated GC method for various herbicides reported LODs between 1.50–4.10 µg/kg and LOQs between 4.50–8.20 µg/kg in complex matrices. researchgate.net For atrazine in drinking water, an immunoassay method cited a lower limit of quantitation of 0.03 µg/L. epa.gov

Recovery and Accuracy Assessments

Accuracy refers to the closeness of a measured value to the true or accepted value, while recovery is a measure of the method's extraction efficiency, determined by analyzing samples spiked with a known amount of the analyte. These assessments are vital for understanding the influence of the sample matrix on the analytical results. Matrix effects, which can cause signal suppression or enhancement, are a known challenge in GC-MS analysis and can affect accuracy. mdpi.com For a validated method analyzing derivatized herbicides in soil, average recoveries were reported to be in the range of 80.67% to 96.18%, with relative standard deviations (a measure of precision) below 3.17%, indicating high accuracy and reproducibility. researchgate.net

Table 2: Example Method Validation Parameters for Triazine and Herbicide Analysis

| Parameter | Analyte/Method | Result | Reference |

|---|---|---|---|

| Linearity | Acidic Herbicides (GC) | > 5 orders of magnitude | researchgate.net |

| LOD | Simazine (Immunoassay) | 1.3 ng/L | nih.gov |

| LOD | Various Herbicides (GC) | 1.50 - 4.10 µg/kg | researchgate.net |

| LOQ | Atrazine (Immunoassay) | 0.03 µg/L | epa.gov |

| LOQ | Various Herbicides (GC) | 4.50 - 8.20 µg/kg | researchgate.net |

| Recovery | Various Herbicides (GC) | 80.67% - 96.18% | researchgate.net |

Compound Reference Table

Table 3: List of Chemical Compounds Mentioned

Precision (Repeatability and Reproducibility) Evaluation

The precision of an analytical method refers to the level of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. chromatographyonline.comnih.gov This critical validation parameter is typically assessed at two levels: repeatability and reproducibility. chromatographyonline.comnih.gov

Repeatability (Intra-day Precision)

Repeatability, also known as intra-assay or intra-day precision, evaluates the precision of a method over a short period under identical operating conditions. chromatographyonline.comwisdomlib.org This includes the same analyst, same instrument, and same day. The evaluation of repeatability for the quantification of this compound involves multiple analyses of samples at different concentration levels within a single day. The variability in the results is commonly expressed as the relative standard deviation (RSD).

For closely related triazine herbicides and their metabolites, analytical methods have demonstrated high levels of repeatability. For instance, in the validation of an analytical method for atrazine and its degradation products, the repeatability was assessed using triplicate analyses of spiked samples. nih.gov The results for hydroxyatrazine (HA), a compound structurally similar to this compound, are presented in the table below.

Table 1: Intra-day Precision (Repeatability) of an Analytical Method for a Structurally Similar Hydroxy Metabolite (Hydroxyatrazine)

| Sample Type | Number of Replicates | Mean Concentration (µg/L) | Standard Deviation | Relative Standard Deviation (RSD) (%) |

|---|---|---|---|---|

| Natural Sample | 3 | 0.081 | 0.005 | 6.17 |

| Spiked Sample | 3 | 0.354 | 0.006 | 1.69 |

Data derived from a study on atrazine and its metabolites. nih.gov

Reproducibility (Inter-day Precision)

Reproducibility, or inter-day precision, assesses the variability of results obtained in different laboratories, by different analysts, on different days, and with different equipment. nih.govnih.gov This provides an indication of the method's robustness when used by various laboratories. An inter-laboratory study for the analysis of triazine herbicides and their metabolites in water samples found relative reproducibility standard deviations to be between 10% and 17%. nih.gov

In the context of a single laboratory, intermediate precision is often evaluated, which considers variations such as different days, analysts, and equipment within that one location. chromatographyonline.com For a method determining various triazine herbicides, the accuracy, expressed as RSD, was found to be between 3.21% and 6.34%, indicating good reproducibility and precision. nih.gov The table below illustrates the inter-day precision for a method analyzing atrazine and its metabolites, including hydroxyatrazine.

Data derived from a study on atrazine and its metabolites, representing intermediate precision. nih.gov

The acceptability of precision data is often guided by regulatory standards. For example, guidelines may specify that the RSD for repeatability should be within a certain percentage, often around 20% for analyses at low concentration levels. chromatographyonline.com The demonstrated precision for analytical methods used for similar compounds suggests that the quantification of this compound can be achieved with a high degree of repeatability and reproducibility.

Spectroscopic and Structural Elucidation of Trietazine 2 Hydroxy

Vibrational Spectroscopy Applications

Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) and Raman techniques, probes the molecular vibrations of a compound. These vibrations are specific to the types of chemical bonds and functional groups present, thus providing a molecular fingerprint.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups within a molecule. For Trietazine-2-hydroxy, the spectrum is characterized by absorption bands corresponding to its hydroxyl (-OH), secondary amine (-NH), and triazine ring components.

The O-H bond of the hydroxyl group typically exhibits a strong and broad absorption band resulting from intermolecular hydrogen bonding. libretexts.orgorgchemboulder.com The N-H bond in the secondary ethylamino group gives rise to a distinct stretching vibration. orgchemboulder.comspectroscopyonline.com Unlike primary amines which show two N-H stretching bands, secondary amines display a single, weaker band. orgchemboulder.comspectroscopyonline.comspectroscopyonline.com The triazine ring itself, a nitrogen-containing heterocycle, has characteristic stretching and bending vibrations. e3s-conferences.orgresearchgate.net The C-N stretching vibrations of the aliphatic amine groups also appear in the fingerprint region. orgchemboulder.comlibretexts.org

Table 1: Predicted FTIR Characteristic Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl | O-H stretch (H-bonded) | 3500–3200 | Strong, Broad |

| Secondary Amine | N-H stretch | 3350–3310 | Weak to Medium |

| Alkyl C-H | C-H stretch | 3000–2850 | Medium |

| Triazine Ring | C=N stretch | ~1640, ~1550 | Medium to Strong |

| Triazine Ring | Ring breathing/deformation | ~810 | Strong |

| Alkyl Amine | C-N stretch | 1250–1020 | Medium |

Raman Spectroscopy (e.g., Surface-Enhanced Raman Scattering for Degradation Products)

Raman spectroscopy provides complementary information to FTIR and is particularly useful for studying symmetric vibrations and aqueous systems. A study on the structurally similar compound atrazine-desethyl-2-hydroxy (B12914) (DEHA) using Surface-Enhanced Raman Scattering (SERS) offers significant insight. SERS dramatically enhances the Raman signal of molecules adsorbed onto a metal surface, allowing for ultra-sensitive detection.

In the solid-state Raman spectrum of DEHA, key bands are assigned to the triazine ring's vibrations. A prominent band attributed to the ring breathing motion is observed, along with another for ring deformation coupled with δ(NH₂). When DEHA interacts with silver nanoparticles in SERS, these bands show significant shifts, indicating the molecule's interaction with the metal surface. For instance, the ring breathing motion band shifts to a higher wavenumber, while the ring deformation band shifts lower. This effect is similar to that observed for the related molecule, melamine.

Theoretical calculations for DEHA suggest it can exist in keto-enol tautomeric forms, and Raman spectroscopy can help distinguish these structures. The SERS technique proves to be a highly sensitive method for identifying triazine degradation products in various environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the complete atomic connectivity of an organic molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns in ¹H and ¹³C NMR spectra, the precise structure of this compound can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Studies

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the protons of the N-ethyl and N,N-diethyl groups. The chemical environment of these two types of ethyl groups is different, leading to separate sets of signals.

N-ethyl group: This group would produce a quartet for the methylene (B1212753) (-CH₂-) protons coupled to the three methyl (-CH₃) protons, and a triplet for the methyl protons coupled to the two methylene protons.

N,N-diethyl group: Similarly, this group would show a quartet for the two equivalent methylene (-CH₂-) groups and a triplet for the two equivalent methyl (-CH₃) groups. The chemical shifts for these protons would differ from those of the single N-ethyl group due to the different electronic environment of the tertiary versus secondary amine.

N-H proton: The proton on the secondary amine will appear as a signal whose chemical shift can be variable and may be broadened due to exchange. Its presence can be confirmed by a "D₂O shake," where the addition of deuterium (B1214612) oxide causes the N-H peak to disappear from the spectrum. libretexts.org

O-H proton: The hydroxyl proton signal is also exchangeable and may appear as a broad singlet.

The integration of these signals would correspond to the number of protons in each group (e.g., a 2:3 ratio for a single ethyl group), confirming the assignments.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the molecule's asymmetry, each carbon atom is in a unique chemical environment and should produce a distinct signal.

Triazine Ring Carbons: Three signals are expected for the carbon atoms of the triazine ring. The carbon atom bonded to the hydroxyl group (C-OH) and the two carbons bonded to the amino groups will resonate at different chemical shifts, typically in the range of 160-170 ppm. rsc.org

Ethyl Group Carbons: Four signals are expected for the ethyl groups. The two methylene (-CH₂) carbons and the two methyl (-CH₃) carbons from the N-ethyl and N,N-diethyl substituents are chemically non-equivalent and will appear as separate peaks in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Signals for this compound

| Carbon Environment | Predicted Number of Signals | Approximate Chemical Shift (ppm) |

| Triazine Ring (C=N, C-O) | 3 | 160 - 170 |

| Methylene (-CH₂-) | 2 | 35 - 50 |

| Methyl (-CH₃) | 2 | 10 - 20 |

Advanced 2D NMR Techniques

To provide unequivocal proof of the structure and assign all ¹H and ¹³C signals, advanced two-dimensional (2D) NMR experiments are employed. tdx.cat

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton couplings. For this compound, it would show cross-peaks between the methylene and methyl protons within each ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link each proton signal (e.g., from a CH₂ or CH₃ group) to its corresponding carbon signal.

Together, these spectroscopic methods provide a comprehensive and definitive structural elucidation of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic structure of molecules. The method measures the absorption of light in the ultraviolet (200-400 nm) and visible (400-800 nm) regions of the electromagnetic spectrum. libretexts.org When a molecule absorbs light, its electrons are promoted from a ground electronic state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light. youtube.com

For organic compounds like this compound, the s-triazine ring, with its alternating double bonds and nitrogen heteroatoms, constitutes a significant chromophore. The presence of lone pair electrons on the nitrogen atoms and pi electrons in the aromatic ring system allows for specific electronic transitions, primarily n→π* (promotion of a non-bonding electron to an anti-bonding π orbital) and π→π* (promotion of a π-bonding electron to an anti-bonding π orbital). These transitions are responsible for the characteristic UV absorption of triazine compounds. libretexts.org

The substitution of a chlorine atom in the parent compound, Trietazine (B1683031), with a hydroxyl group to form this compound, significantly influences the electronic properties and, consequently, the UV-Vis spectrum. The hydroxyl group can act as an auxochrome, modifying the absorption maximum (λmax) and the molar absorptivity (ε). Hydroxylated metabolites of s-triazine herbicides are known to exhibit strong UV absorbance, which allows for their detection and quantification using techniques like High-Performance Liquid Chromatography (HPLC) with UV detection. uclm.es

While specific experimental UV-Vis spectral data for pure this compound is not extensively documented in publicly available literature, analysis of related hydroxytriazine metabolites provides insight into its expected absorption characteristics. For instance, methods for detecting various hydroxylated triazine degradation products in water samples often utilize detection wavelengths in the range of 215 nm to 240 nm, indicating significant absorbance in this region. uclm.esnih.gov The analysis of hydroxyatrazine, a closely related metabolite of atrazine (B1667683), also relies on its UV absorption for detection. researchgate.net

Table 1: Expected UV-Vis Absorption Characteristics for Hydroxylated s-Triazines This table presents typical absorption ranges used for the detection of hydroxylated s-triazine metabolites, which can be considered representative for this compound.

| Compound Class | Typical Detection Wavelength (λmax) | Predominant Electronic Transitions |

| Hydroxylated s-Triazines | 215 - 240 nm uclm.esnih.gov | π→π* and n→π* |

Note: The data presented are typical analytical wavelengths for this class of compounds and not experimentally determined values for isolated this compound.

X-ray Diffraction (XRD) for Crystalline Structure Determination and Conformational Analysis

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. The technique relies on the scattering of a monochromatic beam of X-rays by the ordered lattice of atoms within a crystal. The scattered X-rays interfere with each other, producing a unique diffraction pattern of constructive interference (peaks) at specific angles. youtube.com Analysis of this pattern allows for the calculation of the electron density map of the crystal, from which the precise position of each atom, bond lengths, bond angles, and torsional angles can be determined. nih.gov

The resulting structural information is fundamental for understanding a molecule's conformation, intermolecular interactions (such as hydrogen bonding), and crystal packing. For a molecule like this compound, XRD analysis would reveal the planarity of the triazine ring, the orientation of the ethyl and diethylamino substituents, and the conformation of the hydroxyl group.

As of now, a specific single-crystal X-ray diffraction study for this compound is not available in open scientific databases like the Cambridge Structural Database (CSD). queensu.cacam.ac.uk However, numerous crystallographic studies have been performed on other substituted s-triazine derivatives, which provide a clear indication of the type of structural data that would be obtained. mdpi.com These studies typically report the crystal system, space group, and unit cell dimensions, which define the geometry of the crystal's basic repeating unit.

To illustrate the nature of data obtained from such an analysis, the crystallographic parameters for a representative substituted triazole compound are presented below. mdpi.com This information serves as an example of the detailed structural insight gained from an XRD experiment.

Table 2: Representative Crystallographic Data for a Substituted Triazole Derivative This table shows example data for a related heterocyclic compound to demonstrate the parameters determined by X-ray diffraction. This is not the data for this compound.

| Parameter | Example Value (Compound 3 from mdpi.com) |

| Empirical Formula | C₁₈H₁₃BrN₄S |

| Formula Weight | 413.30 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308(2) |

| b (Å) | 10.9695(3) |

| c (Å) | 14.7966(4) |

| α (°) | 100.5010(10) |

| β (°) | 98.6180(10) |

| γ (°) | 103.8180(10) |

| Volume (ų) | 900.51(5) |

| Z (molecules/unit cell) | 2 |

Source: Adapted from mdpi.com. This data is for a different, though structurally related, compound and is provided for illustrative purposes only.

Computational and Theoretical Chemical Investigations of Trietazine 2 Hydroxy

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has become a primary computational method for studying the electronic structure of medium to large-sized molecules due to its favorable balance of accuracy and computational cost. redalyc.org DFT calculations are instrumental in predicting a wide range of molecular properties for Trietazine-2-hydroxy, from its electronic charge distribution to its spectroscopic signatures.

The electronic structure of a molecule governs its stability, reactivity, and physical properties. For this compound, DFT calculations can elucidate the distribution of electron density and identify sites susceptible to electrophilic or nucleophilic attack.

Molecular Electrostatic Potential (MEP): The MEP is a valuable descriptor for predicting chemical reactivity. An MEP map for this compound would visualize the charge distribution across the molecule. The electronegative nitrogen atoms in the triazine ring and the oxygen atom of the hydroxyl group are expected to be regions of negative electrostatic potential, making them likely sites for interaction with electrophiles or for hydrogen bonding. Conversely, the hydrogen atoms of the amino groups would exhibit positive potential. mdpi.comresearchgate.net

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. figshare.com For this compound, the HOMO is likely localized on the electron-rich triazine ring and the amino substituents, while the LUMO would be distributed over the heterocyclic ring. DFT calculations can provide precise energy values for these orbitals. researchgate.netfigshare.com

Below is a table summarizing typical electronic properties that can be determined for this compound using DFT, based on findings for analogous triazine compounds.

| Property | Predicted Significance for this compound |

| HOMO Energy | Indicates the energy of the outermost electrons; higher energy suggests greater electron-donating capability. |

| LUMO Energy | Indicates the energy of the lowest available orbital for accepting electrons; lower energy suggests greater electron-accepting capability. |

| HOMO-LUMO Gap | A larger gap implies higher kinetic stability and lower chemical reactivity. The presence of the hydroxyl group may alter this gap compared to the parent trietazine (B1683031). figshare.com |

| Dipole Moment | Provides a measure of the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| Mulliken Atomic Charges | Quantifies the partial charge on each atom, identifying specific nucleophilic (negative charge) and electrophilic (positive charge) centers. |

The three-dimensional structure of this compound, including the orientation of its side chains, influences its interactions with other molecules.

Conformational Analysis: The primary sources of conformational flexibility in this compound are the rotations around the single bonds connecting the ethyl and diethylamino groups to the triazine ring. Computational methods can be used to perform a systematic search of the potential energy surface to identify the most stable conformers (energy minima). nih.govscribd.com For disubstituted rings, steric hindrance plays a major role; for instance, the bulkiest groups prefer equatorial positions in saturated rings to minimize steric strain. libretexts.org In the case of this compound, DFT calculations can determine the rotational barriers and relative energies of different conformers, predicting the most likely structures at equilibrium. ethz.ch

Tautomerism: Hydroxy-substituted nitrogen heterocycles like this compound can exist in different tautomeric forms. It can exhibit keto-enol tautomerism, where the hydrogen atom from the hydroxyl group migrates to a nitrogen atom in the triazine ring. This results in an equilibrium between the hydroxy (enol) form (4-(diethylamino)-6-(ethylamino)-1,3,5-triazin-2-ol) and the keto form (4-(diethylamino)-6-(ethylamino)-1H-1,3,5-triazin-2-one). herts.ac.uknih.gov DFT calculations are highly effective at predicting the relative stabilities of these tautomers by computing their ground-state energies. nih.gov For many hydroxy-s-triazines, the keto form is found to be significantly more stable than the enol form.

DFT calculations can simulate various types of spectra, which is invaluable for structural confirmation and interpretation of experimental data. figshare.comwseas.com

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. These frequencies correspond to specific bond stretching, bending, and wagging motions. For this compound, key predicted vibrations would include N-H stretching from the amino groups, C-H stretching from the alkyl chains, C=N and C-N stretching within the triazine ring, and O-H stretching (in the enol form) or C=O stretching (in the keto form). Comparing the calculated frequencies with experimental IR spectra helps confirm the molecular structure and identify the predominant tautomeric form. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT can predict ¹H and ¹³C NMR chemical shifts with good accuracy. redalyc.org The calculations involve determining the magnetic shielding tensor for each nucleus. These predicted shifts are then compared to a standard (like TMS) to obtain values that can be correlated with experimental spectra. This is particularly useful for assigning specific peaks to the correct protons and carbon atoms in the molecule's structure. figshare.comwseas.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum. nih.gov The calculated spectrum can predict the λ_max values corresponding to electronic transitions, such as the π→π* and n→π* transitions characteristic of heterocyclic aromatic compounds. mdpi.com

| Spectroscopic Data | Predicted Characteristics for this compound (Keto Tautomer) |

| IR Frequencies | Strong C=O stretch (around 1650-1750 cm⁻¹), N-H stretches (around 3300-3500 cm⁻¹), C-N ring vibrations (around 1400-1600 cm⁻¹), and C-H alkyl stretches (around 2850-2950 cm⁻¹). |

| ¹H NMR Shifts | Distinct signals for the ethyl (-CH₂- and -CH₃) and diethyl (-CH₂- and -CH₃) groups, and a signal for the N-H protons. |

| ¹³C NMR Shifts | Resonances for the triazine ring carbons (with the C=O carbon being significantly downfield), and separate signals for the carbons of the ethyl and diethyl groups. |

| UV-Vis λ_max | Absorption bands in the UV region corresponding to π→π* and n→π* electronic transitions within the triazine ring system. |

Quantum Chemical Modeling of Reaction Mechanisms

Quantum chemical modeling is a powerful approach for investigating the detailed steps of chemical reactions, including the degradation of triazine compounds. nih.govdiva-portal.orgrsc.org It allows for the mapping of reaction pathways and the characterization of high-energy, transient species like transition states.

This compound is itself a product of the degradation of the parent herbicide, trietazine. The primary degradation pathways for chlorotriazines like atrazine (B1667683) and trietazine are hydroxylation and N-dealkylation. nih.govacs.orgnih.gov

Hydroxylation Pathway: This reaction involves the nucleophilic substitution of the chlorine atom at the C2 position of the triazine ring with a hydroxyl group, forming this compound. This is a key detoxification step, as the resulting hydroxy metabolite is generally less phytotoxic. nih.gov Quantum chemical models can simulate this reaction, often involving a water molecule or hydroxide (B78521) ion as the nucleophile, to determine the mechanism (e.g., concerted or stepwise) and the associated energy changes. rsc.org

N-Dealkylation Pathway: This pathway involves the removal of one or both of the alkyl groups from the amino substituents. csbsju.eduresearchgate.net For trietazine, this could mean the loss of an ethyl group from either the N-ethylamino or the N,N-diethylamino side chain. This process is often an oxidative reaction. Computational models can help determine which dealkylation is more favorable energetically and can investigate the role of oxidizing species, such as hydroxyl radicals. rsc.org These dealkylation reactions can occur before or after the initial hydroxylation, leading to a complex network of degradation products. acs.org

To fully understand a reaction mechanism, it is essential to characterize the transition states (TS) and map the entire reaction energy profile.

Transition State Analysis: The transition state is the highest energy point along the reaction coordinate, representing a fleeting molecular configuration between reactants and products. Quantum chemical calculations can locate the geometry of the TS and analyze its properties. For the hydroxylation of trietazine, the transition state would involve the partial breaking of the C-Cl bond and the partial formation of the C-O bond. researchgate.net The calculated vibrational frequencies of the TS structure are used to confirm its identity; a true first-order saddle point will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. rsc.orgacs.org

Reaction Energy Profiles: By calculating the energies of the reactants, transition states, intermediates, and products, a reaction energy profile can be constructed. This profile provides crucial thermodynamic and kinetic information. The height of the energy barrier from the reactants to the transition state (the activation energy) determines the reaction rate. acs.orgfrontiersin.org For example, theoretical studies on atrazine degradation have calculated activation barriers for steps like OH radical addition, chlorine substitution, and hydrogen abstraction. rsc.org Similar calculations for trietazine would allow for a comparison of the rates of competing pathways, such as hydroxylation versus dealkylation, providing a fundamental understanding of its environmental fate.

Molecular Dynamics (MD) Simulations for Environmental Interactions

Molecular dynamics (MD) simulations have emerged as a powerful tool for investigating the behavior of environmental contaminants at the molecular level. This computational technique allows for the detailed examination of interactions between molecules and their surroundings, providing insights that are often difficult to obtain through experimental methods alone. In the context of this compound, a degradation product of the triazine class of herbicides, MD simulations can elucidate its fate and transport in various environmental compartments. By modeling the forces between atoms, MD simulations can predict how this compound will interact with different environmental interfaces and substances.

Adsorption Behavior on Environmental Interfaces

The adsorption of pesticides and their metabolites to soil and sediment particles is a critical process that governs their mobility and bioavailability. MD simulations can provide a detailed picture of the adsorption of this compound onto environmental interfaces, such as clay mineral surfaces, metal oxides, and organic matter. These simulations can reveal the preferred orientation of the molecule on the surface, the key functional groups involved in binding, and the energetics of the adsorption process.

For instance, simulations could model the interaction of this compound with a hydrated silica (B1680970) surface, a common component of many soils. The presence of the hydroxyl group and nitrogen atoms in the triazine ring of this compound suggests that hydrogen bonding would play a significant role in its adsorption. MD simulations can quantify the strength and lifetime of these hydrogen bonds, as well as the contribution of other non-covalent interactions, such as van der Waals forces.

A hypothetical MD simulation study of this compound on a clay surface might yield data such as that presented in Table 1. Such data would be invaluable for developing more accurate models of pesticide transport in the environment.

Table 1: Hypothetical Interaction Parameters for this compound on a Montmorillonite (B579905) Clay Surface from a Molecular Dynamics Simulation

| Parameter | Value | Significance |

|---|---|---|

| Adsorption Energy (kcal/mol) | -25.8 | Indicates a spontaneous and relatively strong adsorption process. |

| Average Distance from Surface (Å) | 3.5 | Shows close association of the molecule with the clay surface. |

| Number of Hydrogen Bonds (molecule-surface) | 2.3 | Highlights the importance of hydrogen bonding in the adsorption mechanism. |

| Orientation Angle of Triazine Ring (degrees) | 15 | Suggests a near-parallel orientation of the ring to the surface, maximizing van der Waals contacts. |

Interaction with Humic Substances

Humic substances are complex organic macromolecules found in soil and water, and they play a crucial role in the binding and transport of organic pollutants. The interaction between this compound and humic substances can significantly affect its environmental fate. MD simulations are particularly well-suited to study these complex interactions due to the heterogeneous and amorphous nature of humic substances.

Using representative molecular models for humic acids, MD simulations can explore the binding mechanisms of this compound. These simulations can identify the specific functional groups within the humic structure, such as carboxylic and phenolic groups, that are most likely to interact with this compound. Research on related compounds like hydroxyatrazine suggests that it can form electron-transfer complexes with humic substances, a mechanism that could also be relevant for this compound. herts.ac.uk The simulations could also elucidate the role of hydrophobic interactions between the alkyl side chains of this compound and the nonpolar regions of the humic macromolecule.

Table 2: Potential Interactions between this compound and Humic Acid Functional Groups Identified Through Molecular Modeling

| Interaction Type | This compound Functional Group | Humic Acid Functional Group | Potential Significance |

|---|---|---|---|

| Hydrogen Bonding | -OH, -NH- | -COOH, -OH, C=O | Strong, specific interactions leading to binding. |

| Hydrophobic Interaction | Ethyl groups | Aliphatic chains, Aromatic rings | Contributes to the overall binding affinity in nonpolar pockets of the humic structure. |

| π-π Stacking | Triazine ring | Aromatic rings | Potential for stacking interactions with aromatic moieties in humic substances. |

| Electron Donor-Acceptor | Triazine ring (electron-deficient) | Phenolic groups (electron-rich) | Formation of charge-transfer complexes, leading to strong sequestration. |

Application of Advanced Theoretical Models in Chemical Kinetics

Understanding the rates and mechanisms of chemical reactions is fundamental to predicting the persistence of this compound in the environment. Advanced theoretical models, particularly those based on quantum mechanics, can provide detailed insights into the chemical kinetics of its degradation.